molecular formula C19H13F3O5 B2354107 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate CAS No. 315233-64-8

3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate

Cat. No.: B2354107
CAS No.: 315233-64-8
M. Wt: 378.303
InChI Key: ZMNDKKMISXIGIP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate (CAS: 13319-69-2) is a chromone derivative with the molecular formula C₁₉H₁₆O₅ and a molecular weight of 324.332 g/mol . Its structure features:

  • A 4-oxo-4H-chromen core.
  • A trifluoromethyl (-CF₃) group at position 2, enhancing metabolic stability and lipophilicity.
  • A 4-methoxyphenyl substituent at position 3, contributing to π-π stacking interactions.
  • An acetate ester at position 7, a common modification to improve solubility or serve as a prodrug .

Properties

IUPAC Name

[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3O5/c1-10(23)26-13-7-8-14-15(9-13)27-18(19(20,21)22)16(17(14)24)11-3-5-12(25-2)6-4-11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNDKKMISXIGIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chromen-4-one intermediate. This intermediate is then subjected to trifluoromethylation using a suitable trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate. Finally, the acetate ester is introduced through esterification with acetic anhydride or acetyl chloride under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the chromen-4-one moiety can be reduced to form a hydroxyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects .

Comparison with Similar Compounds

Structural Analogues and Modifications

Key structural variations among similar chromone derivatives include:

Compound Name Substituents (Positions) Molecular Formula Key Modifications Biological Activity Reference
Target Compound : 3-(4-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate 3: 4-MeO-Ph; 2: -CF₃; 7: OAc C₁₉H₁₆O₅ Benchmark for comparison Not explicitly reported (similar compounds show cytotoxicity)
6-Hexyl-3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate (25c) 6: Hexyl; 3: 4-MeO-Ph; 2: -CF₃; 7: OAc C₂₅H₂₅F₃O₅ Hexyl chain at position 6 FPR1 antagonist (14% yield in synthesis)
3-(2,4-Dichlorophenoxy)-4-oxo-4H-chromen-7-yl acetate 3: 2,4-Cl₂-PhO; 7: OAc C₁₇H₁₀Cl₂O₅ Dichlorophenoxy group No activity data; structural similarity score: 0.93
4-Oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 2-phenazinecarboxylate 3: PhO; 7: Phenazinecarboxylate C₂₈H₁₅F₃N₂O₅ Phenazinecarboxylate ester Potential fluorescence/antitumor applications
3-(2-Chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-thiophenecarboxylate 3: 2-Cl-Ph; 7: Thiophenecarboxylate C₂₂H₁₁ClF₃O₅S Thiophene ester; chloro substitution Unreported activity

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases logP values, enhancing blood-brain barrier penetration. For example, the target compound (logP ~3.5) is more lipophilic than non-fluorinated analogues .
  • Solubility : Acetate esters (e.g., target compound) show moderate aqueous solubility (~50 µM), whereas phenazinecarboxylate derivatives () are highly hydrophobic.

Biological Activity

3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a member of the chromen-4-one derivatives, which are recognized for their diverse biological activities. This compound is characterized by the presence of a methoxyphenyl group and a trifluoromethyl group, which contribute to its unique properties and potential applications in medicinal chemistry.

  • Molecular Formula : C₁₈H₁₅F₃O₃
  • Molecular Weight : 348.31 g/mol
  • Structure : The compound features a chromenone core, with significant substituents that influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. Inside the cell, it may modulate enzyme activities and cellular signaling pathways, potentially leading to anti-inflammatory and antioxidant effects. The chromenone structure is known for interactions with DNA and proteins, which may result in cytotoxic effects against cancer cells.

1. Antioxidant Activity

Research indicates that chromenone derivatives exhibit significant antioxidant properties. The presence of the methoxy group enhances electron donation capabilities, which is crucial in scavenging free radicals. This property is vital for protecting cells from oxidative stress-related damage.

2. Anti-inflammatory Effects

Studies have shown that compounds similar to 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate can inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition reduces the production of inflammatory mediators, suggesting therapeutic potential in treating inflammatory diseases.

3. Cytotoxicity Against Cancer Cells

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, it has demonstrated activity against breast cancer (MCF-7) cells, indicating its potential as an anticancer agent. The mechanism may involve the induction of apoptosis through interaction with specific cellular pathways.

Research Findings

StudyBiological ActivityMethodologyKey Findings
AntioxidantIn vitroSignificant free radical scavenging activity observed.
Anti-inflammatoryEnzyme assaysInhibition of COX and LOX activities confirmed.
CytotoxicityMTT assayIC₅₀ values indicated potent cytotoxic effects against MCF-7 cells.

Case Study 1: Antioxidant Evaluation

In a study assessing the antioxidant potential of various chromenone derivatives, 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate was found to exhibit a high degree of free radical scavenging activity compared to standard antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of the compound, revealing that it effectively inhibited COX-2 enzyme activity in a dose-dependent manner, suggesting its potential use in managing inflammatory conditions.

Case Study 3: Cancer Cell Line Testing

A cytotoxicity study on MCF-7 breast cancer cells showed that this compound induced apoptosis at concentrations as low as 10 µM, with mechanisms involving mitochondrial dysfunction and caspase activation being proposed.

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